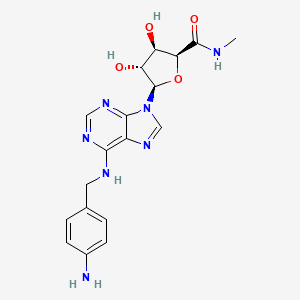

AB-MECA

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H21N7O4 |

|---|---|

Peso molecular |

399.4 g/mol |

Nombre IUPAC |

(2S,3R,4R,5R)-5-[6-[(4-aminophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |

InChI |

InChI=1S/C18H21N7O4/c1-20-17(28)14-12(26)13(27)18(29-14)25-8-24-11-15(22-7-23-16(11)25)21-6-9-2-4-10(19)5-3-9/h2-5,7-8,12-14,18,26-27H,6,19H2,1H3,(H,20,28)(H,21,22,23)/t12-,13-,14+,18-/m1/s1 |

Clave InChI |

LDYMCRRFCMRFKB-ZUMXRPEOSA-N |

SMILES isomérico |

CNC(=O)[C@@H]1[C@@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |

SMILES canónico |

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)N)O)O |

Sinónimos |

AB-MECA N(6)-(4-amino-3-iodobenzyl)adenosine-5'-N-methyluronamide |

Origen del producto |

United States |

Foundational & Exploratory

Introduction to AB-MECA and the A3 Adenosine Receptor

An In-Depth Technical Guide on the Role of AB-MECA in Inflammatory Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of N6-(4-Aminobenzyl)adenosine-5′-N-methyluronamide (this compound), a selective agonist of the A3 adenosine (B11128) receptor (A3AR), in the modulation of inflammatory pathways. This document details the molecular mechanisms, key signaling cascades, and quantitative data associated with the anti-inflammatory effects of this compound, offering valuable insights for research and therapeutic development.

This compound is a potent and selective agonist for the A3 adenosine receptor (A3AR), a G-protein coupled receptor.[1][2] The A3AR is expressed at low levels in normal tissues but is found to be highly expressed in inflammatory and cancer cells.[3] This differential expression makes the A3AR an attractive therapeutic target for inflammatory diseases and various cancers.[3][4] Activation of A3AR by agonists like this compound has been shown to initiate a cascade of intracellular events that collectively contribute to the resolution of inflammation. This guide will explore the intricate signaling pathways modulated by this compound.

Mechanism of Action

The anti-inflammatory effects of this compound are primarily mediated through its activation of the A3AR. This receptor is coupled to inhibitory G proteins (Gi), which, upon activation, lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] The downstream signaling from this initial event is multifaceted, involving the modulation of several key inflammatory pathways, including the NF-κB, PI3K/Akt, and MAPK signaling cascades.

Key Signaling Pathways Modulated by this compound

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[6] this compound and its analogs have been demonstrated to suppress the activation of the NF-κB pathway.[7][8] The mechanism involves preventing the degradation of the inhibitory protein IκBα. In the canonical NF-κB pathway, pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκBα, which releases the NF-κB dimer (typically p50/p65) to translocate to the nucleus and initiate transcription.[9] By inhibiting this process, this compound effectively halts the production of a wide array of inflammatory mediators.

Modulation of the PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another critical regulator of inflammation and cell survival. Studies have shown that analogs of this compound can inhibit the lipopolysaccharide (LPS)-induced activation of the PI3K/Akt pathway.[7] This inhibition is significant as the PI3K/Akt pathway is known to contribute to the activation of NF-κB. Therefore, by targeting the PI3K/Akt pathway, this compound exerts a multi-level control over the inflammatory response.

Regulation of MAPK Pathways

Mitogen-activated protein kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including inflammation.[10][11] The three main MAPK families are the extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[10] A3AR activation is known to regulate MAPK pathways, which in turn can modulate the expression of inflammatory genes.[3] The specific effects of this compound on each MAPK family can be cell-type and context-dependent, but the overall impact is a dampening of the inflammatory response.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds, highlighting their affinity and potency.

| Compound | Receptor/Assay | Cell Line | Value | Reference |

| This compound | Human A3AR Binding (Ki) | CHO cells | 430.5 nM | [1][2] |

| This compound | Inhibition of LPS-induced TNF-α (pD2) | Primary human lung macrophages | 6.9 | [1] |

| [¹²⁵I]I-AB-MECA | Rat A1AR Binding (Kd) | COS-7 cells | 3.42 nM | [1] |

| [¹²⁵I]I-AB-MECA | Rat A3AR Binding (Kd) | CHO cells | 1.48 nM | [1] |

| [¹²⁵I]I-AB-MECA | Canine A2aAR Binding (Kd) | COS-7 cells | 25.1 nM | [1] |

| Related Compound | Receptor | Ki Value | Reference |

| IB-MECA | A3 | 1.1 nM | |

| A1 | 12.6 nM | ||

| A2A | 56 nM |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity in Macrophages

This protocol describes how to assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in a macrophage cell line.

Methodology:

-

Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Seeding: Cells are seeded into 24-well plates at a density of 2 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. The cells are pre-incubated for 1 hour.

-

Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response. A negative control (no LPS) and a positive control (LPS only) are included.

-

Incubation: The plates are incubated for 24 hours.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

-

Cytokine Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α and IL-1β in the supernatants are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of cytokine production by this compound is calculated relative to the LPS-only control.

In Vivo Anti-inflammatory Activity in a Mouse Endotoxemia Model

This protocol outlines an in vivo experiment to evaluate the protective effects of this compound in a mouse model of sepsis.[7]

Methodology:

-

Animals: Male C57BL/6 mice (8-10 weeks old) are used. They are housed under standard conditions with free access to food and water. All animal procedures must be approved by an Institutional Animal Care and Use Committee.

-

Grouping: Mice are randomly assigned to groups (n=8-10 per group):

-

Vehicle control (e.g., saline)

-

This compound treatment

-

LPS + Vehicle

-

LPS + this compound

-

-

Treatment: this compound (e.g., 100 µg/kg) or vehicle is administered intraperitoneally (i.p.) 30 minutes before the LPS challenge.

-

Induction of Endotoxemia: Mice are injected i.p. with a lethal dose of LPS (e.g., 15 mg/kg).

-

Survival Monitoring: The survival of the mice is monitored every 6 hours for a period of 72 hours.

-

Cytokine Analysis: In a separate cohort of animals, mice are sacrificed at a specific time point (e.g., 2 hours post-LPS injection). Blood is collected via cardiac puncture, and serum is prepared. Lung tissues may also be harvested and homogenized.[7] Serum and tissue levels of inflammatory cytokines (TNF-α, IL-1β) are measured by ELISA.

-

Data Analysis: Survival curves are analyzed using the log-rank test. Cytokine levels between groups are compared using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test.

Conclusion

This compound demonstrates significant anti-inflammatory properties through its selective agonism of the A3 adenosine receptor. Its ability to modulate key inflammatory signaling pathways, including NF-κB, PI3K/Akt, and MAPKs, underscores its therapeutic potential for a range of inflammatory conditions. The quantitative data and experimental models discussed in this guide provide a solid foundation for further research and development of A3AR agonists as a novel class of anti-inflammatory drugs. The differential expression of A3AR in inflamed tissues presents a promising avenue for targeted therapy with an improved safety profile.

References

- 1. This compound - Biochemicals - CAT N°: 28415 [bertin-bioreagent.com]

- 2. abmole.com [abmole.com]

- 3. researchgate.net [researchgate.net]

- 4. Adenosine Receptors [sigmaaldrich.com]

- 5. Evidence for involvement of Wnt signaling pathway in IB-MECA mediated suppression of melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suppression of inflammation response by a novel A₃ adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PI3K–NF-κB signal transduction pathway is involved in mediating the anti-inflammatory effect of IB-MECA in adjuvant-induced arthritis | springermedizin.de [springermedizin.de]

- 9. medchemexpress.com [medchemexpress.com]

- 10. MAPK signaling pathway | Abcam [abcam.com]

- 11. cusabio.com [cusabio.com]

An In-depth Technical Guide to the AB-MECA Signaling Cascade in Neuronal Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the signaling cascade initiated by N6-(4-Aminobenzyl)-9-[5-(methylcarbamoyl)-β-D-ribofuranosyl]adenine (AB-MECA) in neuronal cells. This compound is a potent and highly selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor (GPCR) implicated in various physiological and pathophysiological processes within the central nervous system, including neuroprotection and inflammation.[1][2] This guide details the core signaling pathways, presents quantitative data, outlines key experimental protocols, and provides visual diagrams to facilitate a deeper understanding of this compound's mechanism of action.

Core Mechanism: A3 Adenosine Receptor (A3AR) Activation

This compound exerts its effects by binding to and activating the A3AR.[2] The A3AR is a member of the P1 family of purinergic receptors and preferentially couples to the Gi/o family of heterotrimeric G-proteins.[1] This interaction is the primary event that triggers the downstream intracellular signaling cascades.

Quantitative Data: Binding Affinity of this compound

The selectivity of this compound for the A3AR over other adenosine receptor subtypes is a critical aspect of its utility as a research tool. The following table summarizes its binding affinities (Ki values).

| Receptor Subtype | Ki Value (nM) | Selectivity vs. A1 | Selectivity vs. A2A |

| A3 | 1.1[2] | - | - |

| A1 | 54[2] | 49-fold lower | - |

| A2A | 56[2] | - | 51-fold lower |

Primary Signaling Pathway: The Canonical Gi Cascade

Upon activation by this compound, the A3AR facilitates the dissociation of the Gi protein into its Gαi and Gβγ subunits. The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP) from ATP.[1] A decrease in cAMP levels subsequently reduces the activity of cAMP-dependent protein kinases, most notably Protein Kinase A (PKA), altering the phosphorylation state and activity of numerous downstream targets.[1][3]

Key Downstream Pro-Survival Signaling Cascades

Beyond the canonical cAMP pathway, A3AR activation in neuronal cells engages other critical signaling networks, notably the PI3K/Akt and MAPK/ERK pathways. These pathways are central to mediating the neuroprotective effects associated with this compound.

Activation of the A3AR can lead to the stimulation of the Phosphoinositide 3-kinase (PI3K)/Akt pathway, a crucial mediator of cell survival and proliferation.[4][5] This activation is often mediated by the Gβγ subunits released from the heterotrimeric G-protein. Akt, a serine/threonine kinase, phosphorylates a wide array of substrates that promote cell survival by inhibiting apoptotic machinery and regulating gene expression.[6][7] In some contexts, this pathway involves the downstream activation of the mammalian Target of Rapamycin (mTOR).[8][9]

The Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is also modulated by A3AR activation.[4] This pathway plays a significant role in neuronal plasticity, differentiation, and survival.[10] The effect of this compound on ERK phosphorylation can be context-dependent. While many studies report activation of pro-survival signaling, including the MEK1/2-ERK1/2 pathway[4], some evidence suggests that in specific pathological conditions like chronic cerebral ischemia, A3AR stimulation can reduce ERK phosphorylation, which may contribute to its therapeutic effect.

References

- 1. alzdiscovery.org [alzdiscovery.org]

- 2. IB-MECA | Adenosine A3 Receptors | Tocris Bioscience [tocris.com]

- 3. biorxiv.org [biorxiv.org]

- 4. mdpi.com [mdpi.com]

- 5. Transcription-dependent and -independent control of neuronal survival by the PI3K-Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An evaluation of the neuroprotective effects of melatonin in an in vitro experimental model of age-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAB Receptor-Mediated PI3K/Akt Signaling Pathway Alleviates Oxidative Stress and Neuronal Cell Injury in a Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The PI3K-Akt-mTOR pathway regulates Aβ oligomer induced neuronal cell cycle events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The PI3K-Akt-mTOR pathway regulates Aβ oligomer induced neuronal cell cycle events [ouci.dntb.gov.ua]

- 10. NCAM stimulates the Ras-MAPK pathway and CREB phosphorylation in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Downstream Effects of AB-MECA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), has garnered significant interest within the scientific community for its diverse pharmacological effects. A3AR is a G-protein coupled receptor that is minimally expressed in normal tissues but is found to be overexpressed in inflammatory and cancerous cells. This differential expression profile makes A3AR an attractive therapeutic target. Activation of A3AR by agonists like this compound initiates a cascade of downstream signaling events that modulate key cellular processes, including inflammation, cell proliferation, and apoptosis. This technical guide provides an in-depth exploration of the downstream effects of this compound, focusing on its impact on critical signaling pathways, supported by quantitative data and detailed experimental protocols.

Core Signaling Pathways Modulated by this compound

The activation of A3AR by this compound primarily triggers signaling through Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This initial event orchestrates a series of downstream effects, most notably impacting the Wnt/β-catenin and NF-κB signaling pathways.

The Wnt/β-catenin Pathway

The Wnt signaling pathway is crucial for embryonic development and adult tissue homeostasis. Its dysregulation is a hallmark of many cancers. This compound has been shown to negatively regulate the canonical Wnt/β-catenin pathway. Upon A3AR activation, the reduction in cAMP and subsequent decrease in Protein Kinase A (PKA) activity leads to the stabilization and activation of Glycogen Synthase Kinase-3β (GSK-3β). Activated GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. The resulting decrease in nuclear β-catenin levels leads to the downregulation of Wnt target genes, such as c-Myc and Cyclin D1, which are critical for cell proliferation.[1]

Caption: this compound mediated inhibition of the Wnt/β-catenin signaling pathway.

The NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of genes involved in inflammation and immunity. In many pathological conditions, including cancer and inflammatory diseases, the NF-κB pathway is constitutively active. This compound has demonstrated potent anti-inflammatory effects by inhibiting the NF-κB signaling cascade. The activation of A3AR by this compound leads to the inhibition of IκB kinase (IKK). This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and is unable to translocate to the nucleus to activate the transcription of pro-inflammatory genes, such as TNF-α, IL-1β, and IL-6.

Caption: this compound mediated inhibition of the NF-κB signaling pathway.

Quantitative Effects of this compound

The following tables summarize the quantitative data on the effects of this compound and related A3AR agonists from various experimental studies.

Table 1: Receptor Binding Affinity and Potency of A3AR Agonists

| Compound | Receptor | Cell Line | Binding Affinity (Ki, nM) | Functional Assay | Potency (EC50/IC50, nM) |

| This compound | Human A3AR | CHO | 430.5 | cAMP inhibition | ~10-100 |

| IB-MECA | Human A3AR | CHO | 1.4 | cAMP inhibition | ~1 |

| 2-Cl-IB-MECA | Human A3AR | HEK293 | 0.33 | β-arrestin recruitment | 29.5 |

Table 2: Anti-proliferative and Pro-apoptotic Effects of A3AR Agonists

| Compound | Cell Line | Effect | Concentration | Assay |

| IB-MECA | MCF-7 (Breast Cancer) | Growth Inhibition | 10 µM | MTT Assay |

| IB-MECA | Melanoma Cells | Growth Inhibition | 1-10 µM | Cell Counting |

| 2-Cl-IB-MECA | JoPaca-1 (Pancreatic Cancer) | Decreased Proliferation | 10 µM | WST-1 Assay |

| 2-Cl-IB-MECA | Hep-3B (Hepatocellular Carcinoma) | Decreased Proliferation | 10 µM | WST-1 Assay |

Table 3: Inhibition of Pro-inflammatory Cytokines by A3AR Agonists

| Compound | Cell Type | Stimulus | Cytokine Inhibited | IC50 (nM) | Assay |

| This compound | Human Lung Macrophages | LPS | TNF-α | ~100 | ELISA |

| IB-MECA | Synoviocytes | IL-1β | IL-6, IL-8 | ~10-50 | ELISA |

| 2-Cl-IB-MECA | Microglia | LPS | TNF-α, IL-1β | ~50 | ELISA |

Detailed Experimental Protocols

Protocol 1: Cell Proliferation Assay (MTT Assay)

This protocol describes a method to assess the effect of this compound on the proliferation of cancer cell lines, such as MCF-7.

Materials:

-

MCF-7 cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Western Blot Analysis of Wnt/β-catenin Signaling Proteins

This protocol outlines the procedure for detecting changes in the expression and phosphorylation status of key proteins in the Wnt/β-catenin pathway following this compound treatment.

Materials:

-

Cancer cell line (e.g., melanoma cells)

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-β-catenin, anti-phospho-GSK-3β, anti-GSK-3β, anti-c-Myc, anti-Cyclin D1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with the desired concentrations of this compound for the specified time.

-

Wash cells with ice-cold PBS and lyse them with RIPA buffer.

-

Quantify protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

-

Quantify band intensities and normalize to the loading control (β-actin).

Protocol 3: TNF-α ELISA

This protocol describes the quantification of TNF-α released from macrophages in response to LPS stimulation and the inhibitory effect of this compound.

Materials:

-

Human lung macrophages or a macrophage-like cell line (e.g., THP-1)

-

RPMI-1640 medium

-

LPS (Lipopolysaccharide)

-

This compound

-

Human TNF-α ELISA kit

-

Microplate reader

Procedure:

-

Seed macrophages in a 96-well plate at an appropriate density and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include unstimulated and vehicle-treated controls.

-

Collect the cell culture supernatant.

-

Perform the TNF-α ELISA according to the manufacturer's instructions. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the collected supernatants and standards to the wells.

-

Incubating and washing the plate.

-

Adding a detection antibody.

-

Adding a substrate solution and stopping the reaction.

-

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the concentration of TNF-α in the samples based on the standard curve.

-

Determine the percentage of TNF-α inhibition by this compound.

Conclusion

This compound and other A3AR agonists represent a promising class of therapeutic agents with significant potential in the treatment of cancer and inflammatory diseases. Their mechanism of action, centered on the modulation of the Wnt/β-catenin and NF-κB signaling pathways, provides a strong rationale for their clinical development. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to further investigate the downstream effects of this compound and harness its therapeutic potential. Further research is warranted to fully elucidate the intricate signaling networks regulated by A3AR activation and to translate these preclinical findings into effective clinical therapies.

References

An In-depth Technical Guide on the Impact of AB-MECA on Tumor Necrosis Factor-Alpha (TNF-α) Production

Audience: Researchers, scientists, and drug development professionals.

Core Topic: This document provides a detailed examination of N6-(4-methoxybenzyl)adenosine-5'-N-methyluronamide (AB-MECA), a selective adenosine (B11128) A3 receptor (A3AR) agonist, and its modulatory effects on the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α).

Introduction: this compound and the Adenosine A3 Receptor

Adenosine is a ubiquitous purine (B94841) nucleoside that functions as a critical signaling molecule in response to metabolic stress and inflammation.[1][2] It exerts its effects through four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The A3 adenosine receptor (A3AR) is a Gi-protein-coupled receptor that, upon activation, typically leads to a decrease in intracellular cyclic AMP (cAMP) levels.[1][2] A3AR is overexpressed in various inflammatory and cancerous tissues, making it a significant therapeutic target.[3]

This compound is a potent and selective agonist for the A3AR. Its ability to modulate inflammatory pathways has made it a subject of interest, particularly concerning its impact on key cytokines like TNF-α. TNF-α is a master regulator of inflammation, implicated in the pathogenesis of numerous diseases, including rheumatoid arthritis, sepsis, and inflammatory bowel disease.[4] This guide details the mechanisms, quantitative effects, and experimental methodologies related to this compound's impact on TNF-α production.

Core Mechanism: A3AR-Mediated Inhibition of TNF-α

The primary mechanism by which this compound and other A3AR agonists regulate TNF-α is through the inhibition of its production in immune cells, such as macrophages and monocytes.[5][6] This effect is predominantly pre-translational, involving a marked decrease in TNF-α mRNA levels upon A3AR stimulation.[6]

Signaling Pathways

Activation of A3AR by agonists like this compound interrupts the signal transduction pathways initiated by inflammatory stimuli such as bacterial lipopolysaccharide (LPS).[5] The key signaling cascade implicated in this process is the Nuclear Factor-kappa B (NF-κB) pathway.

-

LPS-Induced Activation: LPS, a potent inflammatory agent, typically induces the expression of the TNF-α gene by activating the NF-κB transcription factor.[5]

-

A3AR Intervention: A3AR activation interferes with this process. Studies have shown that pretreatment with A3AR agonists attenuates the nuclear translocation of the NF-κB p65 subunit, inhibits the degradation of its inhibitor IκB-α, and reduces the level of phosphorylated-IκB-α.[2] This effectively blocks the NF-κB signaling required for TNF-α gene transcription.

-

AP-1 Transcription Complex: In addition to NF-κB, evidence suggests that A3AR stimulation can alter the composition of the AP-1 transcription complex, another key regulator of gene expression, without affecting cAMP or protein kinase A.[6]

While the predominant effect of A3AR activation is inhibitory, it is noteworthy that one study using the A3AR agonist Cl-IB-MECA reported an enhancement of LPS-induced TNF-α release in peritoneal macrophages, also in an NF-κB-dependent manner.[7][8] This suggests that the regulatory role of A3AR on TNF-α may be complex and potentially dependent on the specific cellular context, agonist used, or experimental conditions.

Caption: A3AR activation by this compound inhibits the LPS-induced NF-κB pathway, reducing TNF-α transcription.

Quantitative Data Presentation

The efficacy of A3AR agonists in inhibiting TNF-α production has been quantified in several studies. The data below summarizes key findings for this compound and other relevant agonists.

| Compound | Receptor Target | Cell Type | Inhibitory Metric | Value | Reference |

| This compound | Adenosine A3 | Human Lung Macrophages | pD2 | 6.9 | |

| I-ABA | Adenosine A1/A3 | Human U937 Macrophages | % Inhibition of TNF-α | 79 ± 5% | [6] |

| 2-Cl-IB-MECA | Adenosine A3 | Human HT-29 Colonic Cells | Effect | Concentration-dependent inhibition of TNF-α-induced IL-8 and IL-1β | [1] |

-

pD2: The negative logarithm of the EC50 value. A higher pD2 indicates greater potency.

-

I-ABA: N6-(4-amino-3-iodobenzyl)adenosine.

-

2-Cl-IB-MECA: 2-Chloro-N6-(3-iodobenzyl)adenosine-5′-N-methyluronamide.

Experimental Protocols

This section outlines a generalized protocol for investigating the effect of this compound on LPS-induced TNF-α production in a macrophage cell line, based on common methodologies.

Cell Culture and Maintenance

-

Cell Line: Murine macrophage cell line J774.1 or human macrophage cell line U937 are commonly used.[5][6]

-

Culture Medium: Grow cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture: Passage cells every 2-3 days to maintain logarithmic growth.

TNF-α Induction and this compound Treatment

-

Cell Plating: Seed macrophages in 96-well or 24-well plates at a density of approximately 1 x 10^6 cells/mL and allow them to adhere overnight.

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 30-60 minutes.

-

Stimulation: Add Lipopolysaccharide (LPS) to the wells at a final concentration of 10-100 ng/mL to induce TNF-α production.[9] Include appropriate controls (untreated cells, cells with LPS only, cells with this compound only).

-

Incubation: Incubate the plates for 4-6 hours at 37°C. The peak of TNF-α production typically occurs within this timeframe.[10]

Quantification of TNF-α by ELISA

-

Sample Collection: After incubation, centrifuge the plates and carefully collect the cell culture supernatants. Samples can be used immediately or stored at -20°C or below.[11]

-

ELISA Procedure: Use a commercially available TNF-α ELISA kit (e.g., from Abcam or R&D Systems) and follow the manufacturer's protocol.[12][13] A general workflow is as follows:

-

Coating: Wells are pre-coated with a capture antibody specific for TNF-α.

-

Sample Incubation: Add standards and collected supernatants to the wells and incubate to allow TNF-α to bind to the capture antibody.

-

Washing: Wash wells to remove unbound substances.

-

Detection Antibody: Add a biotin-conjugated detection antibody specific for TNF-α and incubate.

-

Enzyme Conjugate: Add an enzyme conjugate (e.g., Streptavidin-HRP) and incubate.

-

Substrate Addition: Add a substrate solution (e.g., TMB) to develop color. The intensity is proportional to the amount of TNF-α.

-

Stop Solution: Add a stop solution to terminate the reaction.

-

-

Data Analysis: Measure the absorbance at 450 nm using a microplate reader. Generate a standard curve using the known concentrations of the TNF-α standards. Calculate the concentration of TNF-α in the samples by interpolating from the standard curve.

Caption: Workflow for assessing this compound's impact on LPS-induced TNF-α production in macrophages.

Conclusion

This compound, as a selective adenosine A3 receptor agonist, demonstrates a significant and potent inhibitory effect on TNF-α production in various immune and epithelial cell types. The primary mechanism involves the suppression of the NF-κB signaling pathway at a pre-translational level, thereby reducing TNF-α gene expression. This anti-inflammatory action underscores the therapeutic potential of A3AR agonists like this compound in managing diseases characterized by excessive TNF-α activity. The provided protocols and quantitative data serve as a foundational guide for researchers aiming to further investigate and harness this pharmacological interaction.

References

- 1. Activation of Adenosine A3 Receptor Alleviates TNF-α-Induced Inflammation through Inhibition of the NF-κB Signaling Pathway in Human Colonic Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. TNF and MAP kinase signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of adenosine A3 receptors on macrophages inhibits tumor necrosis factor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of TNF-alpha expression by adenosine: role of A3 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mast cell tumor necrosis factor α production is regulated by MEK kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rapid production of TNF-alpha following TCR engagement of naive CD8 T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. novamedline.com [novamedline.com]

- 12. content.abcam.com [content.abcam.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

AB-MECA: A Technical Guide to its Function in Preclinical Asthma Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus hypersecretion, and airway remodeling. Adenosine (B11128), an endogenous nucleoside released during cellular stress and inflammation, has been implicated in the pathophysiology of asthma. Its effects are mediated through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₃ adenosine receptor (A₃AR) has emerged as a compelling, albeit complex, therapeutic target. AB-MECA (N⁶-(4-aminobenzyl)-5'-N-methylcarboxamidoadenosine) is a potent and selective A₃AR agonist widely utilized as a chemical probe to elucidate the role of this receptor in various physiological and pathological processes, including asthma. This technical guide provides an in-depth overview of this compound's function in preclinical asthma models, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to evaluate its effects.

Introduction to this compound and the A₃ Adenosine Receptor

This compound is a synthetic adenosine analog with high affinity and selectivity for the A₃ adenosine receptor.[1] The A₃AR is expressed on various cells implicated in asthma pathogenesis, including mast cells, eosinophils, and airway epithelial cells.[2][3] The role of A₃AR in asthma is multifaceted and at times paradoxical; its activation has been associated with both pro- and anti-inflammatory effects depending on the specific model and experimental conditions.[3][4] For instance, A₃AR activation on mast cells can trigger degranulation and contribute to bronchoconstriction, while in other contexts, it may exert anti-inflammatory effects.[4][5] This complexity underscores the importance of using selective agonists like this compound to carefully dissect the receptor's function in well-defined asthma models.

Signaling Pathways of the A₃ Adenosine Receptor

This compound exerts its effects by binding to and activating the A₃AR, which primarily couples to inhibitory G proteins (Gᵢ) and Gq proteins.[6][7] Activation of these pathways triggers a cascade of intracellular events that modulate cellular function.

-

Gᵢ-Protein Coupled Pathway : The canonical pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[8]

-

Gq-Protein Coupled Pathway : A₃AR activation can also stimulate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).[6][7] IP₃ triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates Protein Kinase C (PKC).[6][9]

-

MAPK/ERK Pathway : Downstream of G protein activation, A₃AR signaling can modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK), influencing gene expression and cell proliferation.[6][10]

Below is a diagram illustrating the primary signaling cascades initiated by A₃AR activation.

Function of this compound in Asthma Models

While comprehensive quantitative data on the therapeutic effects of this compound (i.e., reducing inflammation and AHR) in standard murine asthma models is limited in publicly available literature, its utility has been demonstrated in probing the pro-inflammatory potential of adenosine. Studies using adenosine analogs and A₃AR-deficient mice have shown that A₃AR activation, particularly on mast cells, can induce AHR, a key feature of asthma.[5]

Data Presentation: Effects of Adenosine Receptor Agonism on Airway Hyperresponsiveness

The following table summarizes representative quantitative data from a study investigating the effect of the adenosine analog NECA on airway mechanics in mice, demonstrating the role of the A₃AR in inducing AHR.[5]

| Parameter | Treatment Group | Methacholine (B1211447) Dose (mg/mL) | Peak Response (% of Baseline) | P-value (vs. Vehicle) |

| Lung Resistance (Rₗ) | Vehicle (n=11) | 80 | ~175% | P < 0.01 |

| NECA (3 mg/mL; n=13) | 80 | ~450% | ||

| Airway Resistance (Rₐₙ) | Vehicle (n=11) | 80 | ~185% | P < 0.05 |

| NECA (3 mg/mL; n=13) | 80 | ~310% |

Table 1: Effect of the adenosine agonist NECA on methacholine-induced airway hyperresponsiveness in C57BL/6 mice. Data are adapted from a study where AHR was shown to be abolished in A₃AR-deficient mice, implicating this receptor in the observed effect.[5]

Effects on Airway Inflammation and Remodeling

-

Airway Inflammation : A₃AR signaling is implicated in the migration of eosinophils into the airways.[2] Studies with A₃AR antagonists or in A₃AR knockout mice have shown a reduction in airway eosinophilia in adenosine-dependent inflammation models.[2] Conversely, in some models of pulmonary inflammation, A₃AR deficiency leads to an exacerbated inflammatory response, suggesting an anti-inflammatory role.[3] This highlights the context-dependent function of the receptor.

-

Mucus Production : The A₃AR is expressed in mucus-producing goblet cells and its activation is necessary for agonist-induced mucin secretion in allergen-sensitized mice.[11] However, A₃AR activation alone does not appear sufficient to induce goblet cell metaplasia.[11]

-

Airway Remodeling : Chronic inflammation in asthma leads to structural changes known as airway remodeling, including smooth muscle hypertrophy and subepithelial fibrosis. The A₃AR is considered an important regulator of these processes, although its precise role remains an area of active investigation.[3]

Experimental Protocols

Standardized animal models are crucial for investigating the effects of compounds like this compound. The Ovalbumin (OVA) and House Dust Mite (HDM) models are most commonly used to induce an allergic asthma phenotype in mice.[12][13]

General Experimental Workflow

The diagram below outlines a typical workflow for an OVA-induced asthma model study.

Ovalbumin (OVA)-Induced Asthma Model Protocol

This model mimics the key features of human allergic asthma, including eosinophilic airway inflammation and AHR.[14]

-

Animals : BALB/c or C57BL/6 mice (6-8 weeks old) are commonly used.

-

Sensitization :

-

On Day 0 and Day 14, mice receive an intraperitoneal (i.p.) injection of 20-50 µg of OVA emulsified in 1-2 mg of aluminum hydroxide (B78521) (alum) adjuvant in a total volume of 200 µL sterile phosphate-buffered saline (PBS).[14]

-

Control groups receive i.p. injections of PBS with alum.

-

-

Challenge :

-

From Day 21 to Day 23 (or using various other schedules), sensitized mice are challenged via intranasal instillation or aerosol inhalation with 1% OVA in PBS for 20-30 minutes.[14]

-

Control groups are challenged with PBS only.

-

-

Treatment : this compound or vehicle is typically administered before or during the challenge phase, depending on whether a prophylactic or therapeutic effect is being studied. The route of administration (e.g., i.p., intranasal) and dose must be optimized.

Assessment of Asthmatic Phenotype

4.3.1. Bronchoalveolar Lavage Fluid (BALF) Analysis This procedure assesses the inflammatory infiltrate in the airways.

-

Procedure :

-

24 hours after the final allergen challenge, mice are euthanized.

-

The trachea is exposed and cannulated.

-

The lungs are lavaged 2-3 times with 0.5-1.0 mL of ice-cold sterile PBS.

-

The recovered fluid is pooled and centrifuged.

-

-

Analysis :

-

The cell pellet is resuspended, and the total number of inflammatory cells is counted using a hemocytometer.

-

Differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) are determined from cytospin preparations stained with Wright-Giemsa.[15]

-

The supernatant can be stored at -80°C for analysis of cytokine levels (e.g., IL-4, IL-5, IL-13) by ELISA.[15]

-

4.3.2. Measurement of Airway Hyperresponsiveness (AHR) AHR is a hallmark of asthma and is measured as an increased bronchoconstrictor response to a stimulus like methacholine.[16]

-

Invasive Method (Forced Oscillation Technique) :

-

Mice are anesthetized, tracheostomized, and connected to a computer-controlled ventilator (e.g., FlexiVent).

-

Baseline measurements of lung resistance (Rₗ) and dynamic compliance (Cₑₗₙ) are recorded.

-

Increasing concentrations of aerosolized methacholine (e.g., 0 to 50 mg/mL) are administered.

-

Changes in Rₗ and Cₑₗₙ are recorded to generate a dose-response curve.[16]

-

-

Non-Invasive Method (Whole-Body Plethysmography) :

-

Conscious, unrestrained mice are placed in a plethysmography chamber.

-

Baseline readings are recorded.

-

Mice are exposed to nebulized, increasing concentrations of methacholine.

-

The dimensionless parameter, Enhanced Pause (Penh), is calculated from the breathing pattern as an index of airway obstruction.[16]

-

4.3.3. Lung Histology Histological analysis is used to assess airway inflammation and remodeling.

-

Procedure :

-

After BALF collection, lungs are perfused with PBS and then inflated and fixed with 10% neutral buffered formalin.

-

The fixed tissue is embedded in paraffin, sectioned, and mounted on slides.

-

-

Staining and Analysis :

Conclusion and Future Directions

This compound is an invaluable pharmacological tool for investigating the complex role of the A₃ adenosine receptor in asthma. While evidence points to a significant function for A₃AR in modulating key features of asthma, including airway hyperresponsiveness and inflammation, its precise role as a therapeutic target remains complex. The pro-inflammatory effects observed upon A₃AR activation on mast cells suggest that A₃AR antagonists may be beneficial. Conversely, reports of anti-inflammatory actions in other models suggest that A₃AR agonists could be therapeutic under specific conditions.

Future research should focus on generating comprehensive, quantitative datasets on the effects of this compound and other selective A₃AR modulators in chronic and severe asthma models. Elucidating the cell-specific signaling pathways and downstream effects of A₃AR activation will be critical to resolving its paradoxical functions and determining the therapeutic potential of targeting this receptor for the treatment of asthma.

References

- 1. researchgate.net [researchgate.net]

- 2. A3 adenosine receptor signaling contributes to airway inflammation and mucus production in adenosine deaminase-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A3 Adenosine Receptor Signaling Influences Pulmonary Inflammation and Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Adenosine induces airway hyperresponsiveness through activation of A3 receptors on mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein-dependent activation of phospholipase C by adenosine A3 receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. Signaling pathway from the human adenosine A(3) receptor expressed in Chinese hamster ovary cells to the extracellular signal-regulated kinase 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. atsjournals.org [atsjournals.org]

- 12. Macrophage and dendritic cell subset composition can distinguish endotypes in adjuvant-induced asthma mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methacholine hyperresponsiveness in mice with house dust mite‐induced lung inflammation is not associated with excessive airway constriction ex vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Study of a BALB/c Mouse Model for Allergic Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice [frontiersin.org]

The Advent of a Selective Agonist: A Technical Guide to the Discovery and Initial Characterization of AB-MECA

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and foundational characterization of N⁶-(4-Aminobenzyl)-5'-N-methylcarboxamidoadenosine (AB-MECA), a pivotal tool in adenosine (B11128) receptor research. This compound emerged from systematic structure-activity relationship (SAR) studies of adenosine analogs, revealing key modifications that confer high affinity and selectivity for the A₃ adenosine receptor (A₃AR). This document provides a comprehensive overview of its binding profile, functional activity, and the signaling cascades it initiates, supported by detailed experimental protocols and visual representations of its mechanism of action.

Quantitative Analysis of Receptor Binding Affinity

The initial characterization of this compound and its analogs involved rigorous binding assays to determine their affinity (Ki) for the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These studies were crucial in establishing this compound as a high-affinity A₃AR agonist. The data presented below is a summary from radioligand binding assays performed on membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the respective human adenosine receptor subtypes.[1][2]

| Compound | A₁ Ki (nM) | A₂ₐ Ki (nM) | A₃ Ki (nM) | A₃ Selectivity vs A₁ | A₃ Selectivity vs A₂ₐ |

| This compound | - | - | 430.5[3] | - | - |

| [¹²⁵I]this compound | - | - | 1.48 (CHO)[3] | - | - |

| 3.61 (RBL-2H3)[3] | |||||

| IB-MECA | 55 | 55 | 1.1[4] | 50-fold | 50-fold |

| Cl-IB-MECA | >10,000 | >10,000 | 0.4 | >25,000-fold | >25,000-fold |

Note: A lower Ki value indicates a higher binding affinity. The selectivity is calculated as a ratio of Ki values (Ki of A₁ or A₂ₐ / Ki of A₃).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of this compound.

Radioligand Competition Binding Assay

This protocol outlines the determination of binding affinities of unlabeled ligands, such as this compound, by measuring their ability to compete with a radiolabeled ligand for binding to adenosine receptors.

1. Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably transfected with the human adenosine receptor subtype of interest (A₁, A₂ₐ, or A₃) are cultured to confluency.

-

Cells are harvested by scraping into a phosphate-buffered saline (PBS) solution and centrifuged.

-

The cell pellet is resuspended in an ice-cold assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) and homogenized using a tissue homogenizer.[5]

-

The homogenate is then subjected to ultracentrifugation to pellet the cell membranes.[5]

-

The resulting membrane pellet is resuspended in the assay buffer, and the protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay.[5]

2. Binding Assay:

-

The assay is performed in tubes containing the prepared cell membranes, a specific radioligand, and varying concentrations of the unlabeled competitor drug (e.g., this compound).

-

For A₃ receptor binding, the commonly used radioligand is [¹²⁵I]I-AB-MECA (a radioiodinated analog of this compound) at a final concentration of approximately 0.15 nM.[6]

-

For A₁ and A₂ₐ receptor binding, [³H]DPCPX and [³H]CGS21680 are typically used, respectively.[6]

-

The reaction mixture is incubated for a defined period (e.g., 120 minutes at 22°C for A₃ receptors) to allow binding to reach equilibrium.[6]

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled agonist or antagonist (e.g., 1 µM IB-MECA for A₃ receptors).[6]

3. Data Analysis:

-

Following incubation, the mixture is rapidly filtered through glass fiber filters to separate the bound from the free radioligand.

-

The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki value (inhibition constant) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Signaling Pathways of this compound

Activation of the A₃ adenosine receptor by this compound initiates a cascade of intracellular signaling events. The A₃AR primarily couples to inhibitory G-proteins (Gᵢ/ₒ) and, in some cellular contexts, to Gᵩ proteins.

Gᵢ-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A₃AR involves its coupling to Gᵢ proteins. Upon agonist binding, the activated Gᵢ subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][7] This reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA).

Caption: Gᵢ-mediated inhibition of the adenylyl cyclase pathway by this compound.

Gᵩ-Mediated Phospholipase C Activation

In addition to Gᵢ coupling, A₃AR activation can also stimulate Gᵩ proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).

Caption: Gᵩ-mediated activation of the phospholipase C pathway.

Modulation of the MAPK/ERK Pathway

A significant consequence of A₃AR activation is the modulation of the Mitogen-Activated Protein Kinase (MAPK) cascade, particularly the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[3] This activation can be initiated through G-protein dependent mechanisms and is a key pathway through which this compound exerts its effects on cell proliferation and survival.

Caption: A₃AR-mediated activation of the MAPK/ERK signaling cascade.

Experimental Workflow for this compound Characterization

The initial characterization of a novel compound like this compound follows a logical and systematic workflow, from synthesis to functional assessment.

Caption: Logical workflow for the characterization of a novel receptor agonist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Characterization by Flow Cytometry of Fluorescent, Selective Agonist Probes of the A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adenosine A3 Receptor: From Molecular Signaling to Therapeutic Strategies for Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships of N6-benzyladenosine-5'-uronamides as A3-selective adenosine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assay in Summary_ki [bindingdb.org]

- 7. researchgate.net [researchgate.net]

The Adenosine A3 Receptor Agonist AB-MECA: A Technical Guide to its Interaction with G-Protein Coupled Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the pharmacological effects of N6-(4-aminobenzyl)-N-methyl-5'-carbamoyladenosine (AB-MECA), a potent agonist for the A3 adenosine (B11128) receptor (A3AR), a G-protein coupled receptor (GPCR). This document details its binding affinity, functional potency, and the intracellular signaling cascades it modulates. Experimental protocols for key assays are provided, alongside visualizations of signaling pathways and experimental workflows to facilitate a comprehensive understanding of this compound's mechanism of action.

Introduction to this compound and the A3 Adenosine Receptor

This compound is a synthetic adenosine analog that exhibits high affinity and selectivity for the A3 adenosine receptor. The A3AR is the most recently identified subtype of the P1 purinergic receptor family and is implicated in a diverse range of physiological and pathophysiological processes, including inflammation, cancer, and cardiac ischemia. Like other adenosine receptors, the A3AR is a seven-transmembrane domain receptor that couples to intracellular heterotrimeric G-proteins to initiate signaling cascades.

Quantitative Analysis of this compound's Receptor Interaction

The affinity and functional potency of this compound at adenosine receptor subtypes are critical parameters for understanding its pharmacological profile. The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and its derivatives at human and rat adenosine receptors.

Table 1: Binding Affinity (Ki) of this compound and Related Compounds at Adenosine Receptor Subtypes

| Compound | Receptor Subtype | Species | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| This compound | A3 | Human | CHO cells | [125I]I-AB-MECA | 430.5 | [1][2] |

| [125I]I-AB-MECA | A1 | Rat | COS-7 cells | - | 3.42 (Kd) | [2] |

| A2a | Canine | COS-7 cells | - | 25.1 (Kd) | [2] | |

| A3 | Rat | CHO cells | - | 1.48 (Kd) | [2][3] | |

| A3 | Rat | RBL-2H3 cells | - | 3.61 (Kd) | [3] | |

| A3 | Sheep | COS-7 cells | - | 4.36 (Kd) | [3] | |

| IB-MECA | A1 | - | - | - | 54 | [4] |

| A2A | - | - | - | 56 | [4] | |

| A3 | - | - | - | 1.1 | [4] | |

| Cl-IB-MECA | A1 | Rat | - | - | >1000 | [5] |

| A2A | Rat | - | - | >1000 | [5] | |

| A3 | Rat | - | - | 0.33 | [6] |

Table 2: Functional Potency (EC50/IC50) of this compound and Related Compounds

| Compound | Assay | Receptor Subtype | Species | Cell Line | Effect | Potency (nM) | Reference |

| This compound | TNF-α Production Inhibition | A3 | Human | Lung Macrophages | pD2 = 6.9 | - | [2] |

| Cl-IB-MECA | Adenylate Cyclase Inhibition | A3 | Rat | CHO cells | IC50 | 67 | [7] |

Signaling Pathways Modulated by this compound

Activation of the A3AR by this compound primarily initiates signaling through the Gi/o family of G-proteins. This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, A3AR activation can modulate the activity of mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38, which are key regulators of cellular processes such as proliferation, differentiation, and apoptosis.[8][9]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific cell lines and experimental conditions.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the A3 adenosine receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Cell membranes from cells stably expressing the human A3AR (e.g., HEK-293 or CHO cells).[6]

-

Radioligand: [125I]I-AB-MECA.[6]

-

Non-specific binding control: 10 µM IB-MECA.[6]

-

This compound (test compound).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL adenosine deaminase, pH 7.4.[6]

-

Wash Buffer: 50 mM Tris-HCl, pH 7.4.[6]

-

Glass fiber filters (e.g., GF/C).[6]

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add in the following order: assay buffer, a fixed concentration of [125I]I-AB-MECA (typically at its Kd value), and varying concentrations of this compound.[6]

-

Initiate the binding reaction by adding 20-50 µg of cell membrane protein to each well.[6]

-

Incubate for 60-90 minutes at room temperature with gentle agitation.[6]

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.[6]

-

Wash the filters three times with ice-cold wash buffer.[6]

-

Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC50 value using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to inhibit adenylyl cyclase activity, a hallmark of A3AR-Gαi coupling.

Materials:

-

Cells expressing the A3AR (e.g., CHO-K1 or HEK-293).[1]

-

Forskolin (B1673556) (to stimulate adenylyl cyclase).[1]

-

This compound (test compound).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Plate cells in a suitable microplate and allow them to adhere.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells.

-

Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

Data Analysis:

-

Generate a dose-response curve by plotting the cAMP concentration against the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that causes 50% of the maximal inhibition of forskolin-stimulated cAMP accumulation.

GTPγS Binding Assay

This functional assay measures the activation of G-proteins by an agonist-bound GPCR by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.

Materials:

-

Cell membranes expressing the A3AR.[1]

-

[35S]GTPγS.[1]

-

GDP.[1]

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2.[1]

-

This compound (test compound).

-

Filtration apparatus or scintillation proximity assay (SPA) beads.[1]

-

Scintillation counter.

Procedure:

-

In a 96-well plate, incubate the cell membranes (5-50 µg protein/well) with a fixed concentration of [35S]GTPγS (e.g., 0.1-0.5 nM) and GDP (e.g., 10-100 µM).

-

Add varying concentrations of this compound.

-

Incubate for 30-60 minutes at 30°C.

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

-

Alternatively, for an SPA-based assay, add SPA beads and incubate to allow for proximity-based signal generation.

-

Measure the amount of bound [35S]GTPγS using a scintillation counter.

Data Analysis:

-

Plot the specific binding of [35S]GTPγS as a function of this compound concentration.

-

Determine the EC50 (potency) and Emax (efficacy) of this compound from the resulting dose-response curve.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the role of the A3 adenosine receptor in various physiological and pathological contexts. Its high affinity and selectivity for the A3AR, coupled with its ability to modulate key signaling pathways such as the cAMP and MAPK cascades, make it a compound of significant interest for researchers in academia and the pharmaceutical industry. The experimental protocols and data presented in this guide provide a comprehensive framework for the continued exploration of this compound and the therapeutic potential of targeting the A3 adenosine receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 3. 125I-4-Aminobenzyl-5′-N-methylcarboxamidoadenosine, a High Affinity Radioligand for the Rat A3 Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Adenosine Receptors [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. Opposing effects of ERK and p38-JNK MAP kinase pathways on formation of prions in GT1-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Opposing effects of ERK and JNK-p38 MAP kinases on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cAMP Accumulation Assay - Creative BioMart [creativebiomart.net]

The Pharmacology of AB-MECA: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AB-MECA (N6-(4-Aminobenzyl)-adenosine-5'-N-methyluronamide) is a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), a G protein-coupled receptor (GPCR) that has garnered significant interest as a therapeutic target for a range of pathologies, including cancer, inflammation, and ischemia. The A3AR is often overexpressed in tumor and inflammatory cells compared to normal tissues, making it an attractive target for selective drug action. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its receptor binding profile, downstream signaling cascades, and methodologies for its preclinical evaluation.

Core Mechanism of Action

This compound exerts its pharmacological effects primarily through the activation of the A3 adenosine receptor. The A3AR couples to various G proteins, initiating a cascade of intracellular signaling events that are cell-type and context-dependent. The principal signaling pathways modulated by this compound are detailed below.

Quantitative Data: Receptor Binding Affinity and Functional Potency

The following tables summarize the quantitative pharmacological data for this compound and related A3AR agonists.

Table 1: Receptor Binding Affinities (Ki) of this compound and Reference Compounds

| Compound | Receptor Subtype | Species | Cell Line/Tissue | Ki (nM) | Reference(s) |

| This compound | Human A3AR | Human | CHO Cells | 430.5 | |

| Rat A3AR | Rat | CHO Cells | 1.48 | [1] | |

| Rat A1AR | Rat | COS-7 Cells | 3.42 | [1] | |

| Canine A2AAR | Canine | COS-7 Cells | 25.1 | [1] | |

| IB-MECA | Human A3AR | Human | HEK293 Cells | 1.8 | |

| Human A1AR | Human | HEK293 Cells | 51 | ||

| Human A2AAR | Human | HEK293 Cells | 2900 | ||

| Cl-IB-MECA | Human A3AR | Human | CHO Cells | 1.4 |

Table 2: Functional Potency (EC50/IC50) of this compound and Reference Compounds

| Compound | Assay | Cell Line | Species | EC50/IC50 (nM) | Reference(s) |

| This compound | cAMP Inhibition | CHO-hA3AR | Human | ~3.63 | [1] |

| IB-MECA | cAMP Inhibition | CHO-hA3AR | Human | 3.63 | [1] |

Signaling Pathways

Activation of the A3AR by this compound initiates a complex network of intracellular signaling pathways, which are illustrated in the following diagrams.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the A3AR involves coupling to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA).

Gαq-Mediated Activation of Phospholipase C

In certain cellular contexts, the A3AR can couple to Gαq proteins, activating phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), leading to the activation of protein kinase C (PKC) and an increase in intracellular calcium levels.

PI3K/Akt and MAPK/ERK Signaling Cascades

This compound-induced A3AR activation also modulates the PI3K/Akt and MAPK/ERK signaling pathways, which are crucial for cell survival, proliferation, and differentiation.

Modulation of the Wnt/β-catenin Pathway

A crucial aspect of A3AR signaling in the context of cancer is its interaction with the Wnt/β-catenin pathway. This compound has been shown to increase the activity of glycogen (B147801) synthase kinase 3β (GSK-3β), leading to the phosphorylation and subsequent degradation of β-catenin. This, in turn, reduces the transcription of Wnt target genes like c-Myc and Cyclin D1.[2]

Experimental Protocols

Radioligand Binding Assay

This protocol is for determining the binding affinity (Ki) of this compound for the A3AR using a competitive radioligand binding assay with [¹²⁵I]I-AB-MECA.

Materials:

-

Cell membranes from CHO cells stably expressing the human A3AR.

-

[¹²⁵I]I-AB-MECA (radioligand).

-

This compound (unlabeled competitor).

-

Binding buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Multi-well plates.

-

Filtration apparatus.

-

Gamma counter.

Procedure:

-

Prepare serial dilutions of unlabeled this compound in binding buffer.

-

In a multi-well plate, add in the following order: binding buffer, cell membranes (typically 20-50 µg of protein), [¹²⁵I]I-AB-MECA (at a concentration near its Kd, e.g., 0.5 nM), and varying concentrations of unlabeled this compound.

-

For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of a non-radiolabeled A3AR agonist (e.g., 10 µM NECA).

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound from the competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production in cells expressing the A3AR.

Materials:

-

CHO cells stably expressing the human A3AR.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).

-

Phosphodiesterase inhibitor (e.g., 100 µM IBMX).

-

This compound.

-

cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Seed CHO-hA3AR cells in a multi-well plate and grow to 80-90% confluency.

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with a phosphodiesterase inhibitor in assay buffer for 15-30 minutes at 37°C.

-

Add varying concentrations of this compound to the wells and incubate for 15 minutes at 37°C.

-

Stimulate the cells with forskolin (e.g., 1-10 µM) for 15-30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's protocol.

-

Measure the intracellular cAMP concentration using the chosen detection method.

-

Plot the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of this compound to determine the IC50 value.

Western Blot Analysis of Signaling Pathways

This protocol outlines the general procedure for analyzing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways following this compound treatment.

Materials:

-

Cells expressing A3AR.

-

This compound.

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

Protein assay kit (e.g., BCA).

-

SDS-PAGE gels and electrophoresis apparatus.

-

PVDF or nitrocellulose membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Culture cells to 70-80% confluency and serum-starve for 12-24 hours if necessary to reduce basal phosphorylation.

-

Treat cells with this compound at the desired concentration and for various time points.

-

Lyse the cells on ice and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vivo Xenograft Model for Cancer Studies

This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model using A549 human lung cancer cells.[3][4]

Materials:

-

A549 human lung cancer cells.

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID).

-

Matrigel.

-

This compound formulation for in vivo administration.

-

Calipers for tumor measurement.

Procedure:

-

Harvest A549 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL.

-

Subcutaneously inject the cell suspension into the flank of each mouse.

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) according to the desired dosing schedule and concentration. The control group should receive the vehicle.

-

Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).

TNF-α Inhibition Assay

This protocol is for assessing the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages.

-

Lipopolysaccharide (LPS).

-

This compound.

-

Cell culture medium.

-

TNF-α ELISA kit.

Procedure:

-

Seed macrophages in a multi-well plate.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production.

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α in the supernatant using a commercially available ELISA kit according to the manufacturer's instructions.

-

Determine the inhibitory effect of this compound on TNF-α production.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of the A3 adenosine receptor in various physiological and pathological processes. Its ability to selectively activate the A3AR and modulate a complex network of downstream signaling pathways makes it a compound of significant interest for drug development, particularly in the fields of oncology and inflammation. The experimental protocols provided in this guide offer a framework for the comprehensive preclinical evaluation of this compound and other A3AR agonists. Further research into the nuanced, context-dependent signaling of the A3AR will continue to unveil its therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. An agonist to the A3 adenosine receptor inhibits colon carcinoma growth in mice via modulation of GSK-3 beta and NF-kappa B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A549 Xenograft Model - Altogen Labs [altogenlabs.com]

- 4. Combined treatment with apatinib and docetaxel in A549 xenograft mice and its cellular pharmacokinetic basis - PMC [pmc.ncbi.nlm.nih.gov]

The Cardioprotective Role of AB-MECA: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide explores the multifaceted role of N6-(3-Iodobenzyl)adenosine-5′-N-methylcarboxamide (AB-MECA) in cardioprotection research. This compound, a potent and selective agonist for the A3 adenosine (B11128) receptor (A3AR), has emerged as a significant pharmacological tool in the investigation of ischemic heart disease and the development of novel therapeutic strategies.

This document provides a comprehensive overview of this compound's mechanism of action, its effects on key signaling pathways, and detailed experimental protocols for its application in preclinical cardioprotection studies.

Introduction to this compound and Cardioprotection